(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol
Description
(1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol is a cyclohexanol derivative featuring a trans-1,4-disubstituted cyclohexane ring with a 5-aminopyridin-2-ylamino group at the 4-position. Its stereochemistry (R,R configuration) is critical for molecular interactions, particularly in medicinal chemistry applications. The compound’s molecular formula is C₁₂H₁₈N₄O, with a molecular weight of 234.30 g/mol (calculated).
Properties
IUPAC Name |
4-[(5-aminopyridin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-1-6-11(13-7-8)14-9-2-4-10(15)5-3-9/h1,6-7,9-10,15H,2-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJLVIOGQMEMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239656 | |
| Record name | trans-4-[(5-Amino-2-pyridinyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-56-0 | |
| Record name | trans-4-[(5-Amino-2-pyridinyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol is a compound characterized by a cyclohexanol core with a 5-aminopyridine substituent. Its unique stereochemistry and functional groups suggest potential biological activities, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : 207.27 g/mol
- CAS Number : 1233955-56-0
The compound's structure allows for diverse interactions with biological macromolecules, influencing its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The aminopyridine moiety can participate in hydrogen bonding, which is crucial for binding to active sites on proteins. This interaction may lead to inhibition or modulation of specific biological pathways.
Biological Activities
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Neuroprotective Effects : The compound may play a role in protecting neuronal cells, potentially useful in treating neurodegenerative diseases.
- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects against E. coli | |
| Neuroprotective | Reduced apoptosis in neuronal cells | |
| Anticancer | Inhibition of tumor cell growth |
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, it was found to significantly inhibit the growth of Escherichia coli at concentrations ranging from 50 to 200 µg/mL. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study: Neuroprotection
Another study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with this compound reduced markers of apoptosis and increased cell viability by approximately 30% compared to untreated controls.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Formation of Cyclohexanol : Hydrogenation of cyclohexanone.
- Introduction of Aminopyridine Group : Nucleophilic substitution reaction between cyclohexanol derivative and 5-amino-2-pyridine.
These synthetic routes allow for the exploration of derivatives that may enhance biological activity or alter pharmacokinetic properties.
Scientific Research Applications
Pharmaceutical Development
(1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol has been identified as a potential lead compound in drug discovery, particularly for:
- Cancer Treatment : Its structure allows for interactions with various biological targets involved in cancer pathways.
- Infection Control : The compound may exhibit antimicrobial properties due to the presence of the aminopyridine moiety, which is known for its ability to participate in hydrogen bonding .
Research Tool
This compound serves as a valuable research tool in studying:
- Receptor Interactions : It can help elucidate mechanisms of receptor-ligand binding.
- Enzyme Inhibition Mechanisms : The dual functional groups allow it to act as an inhibitor or modulator in enzymatic reactions .
Chemical Probes
Utilized as chemical probes, this compound aids in studying biological pathways involving aminopyridine interactions, providing insights into cellular processes and signaling pathways .
Case Study 1: Cancer Research
In a study investigating the effects of aminopyridine derivatives on cancer cell lines, this compound demonstrated significant cytotoxic effects against specific cancer types, indicating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Activity
Research assessing the antimicrobial properties of various aminopyridine derivatives found that this compound exhibited notable activity against Gram-positive bacteria, highlighting its utility in developing new antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group on the pyridine ring (position 5) acts as a nucleophile, participating in reactions with electrophiles such as acyl chlorides, sulfonyl chlorides, or alkyl halides.
Key Observations:
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Acylation : Reacts with acetyl chloride to form N-(5-acetamidopyridin-2-yl)-4-aminocyclohexanol under mild basic conditions (e.g., NaHCO₃) .
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Sulfonamide Formation : Interaction with benzenesulfonyl chloride produces 5-(benzenesulfonamido)pyridin-2-ylamino-cyclohexanol, a reaction catalyzed by triethylamine .
Table 1: Nucleophilic Substitution Derivatives
| Product | Reactant | Conditions | Application |
|---|---|---|---|
| N-Acetyl derivative | Acetyl chloride | NaHCO₃, RT, 4h | Intermediate for drug design |
| Sulfonamide derivative | Benzenesulfonyl chloride | Et₃N, DCM, 0°C→RT | Antimicrobial studies |
Dehydration Reactions
The hydroxyl group on the cyclohexanol undergoes acid-catalyzed dehydration to form a cyclohexene derivative.
Mechanism:
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Conditions : Concentrated H₂SO₄ or H₃PO₄ at 80–100°C.
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Product : 4-(5-Aminopyridin-2-ylamino)cyclohexene, with stereochemistry influenced by the (1R*,4R*) configuration .
Esterification
The cyclohexanol’s hydroxyl group reacts with carboxylic acids or anhydrides to form esters.
Example:
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Reaction with acetic anhydride yields 4-(5-aminopyridin-2-ylamino)cyclohexyl acetate in 75% yield (pyridine catalyst, reflux) .
Oxidation Reactions
The cyclohexanol hydroxyl group is oxidized to a ketone under strong oxidizing agents:
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Reagent : CrO₃ in H₂SO₄ (Jones reagent).
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Product : 4-(5-Aminopyridin-2-ylamino)cyclohexanone, a key intermediate for further functionalization .
Interaction with Biological Targets
The compound’s amino and hydroxyl groups facilitate hydrogen bonding with proteins, as observed in kinase inhibition studies:
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B-Raf(V600E) Inhibition : Structural analogs (e.g., N-(4-aminopyridin-2-yl)amides) show IC₅₀ values of 38 nM, highlighting the role of the aminopyridine moiety in binding ATP pockets .
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Selectivity : The stereochemistry at positions 1R* and 4R* minimizes off-target effects compared to non-chiral analogs .
Comparative Reactivity of Structural Analogs
The table below contrasts reactions of (1R*,4R*)-4-(5-Aminopyridin-2-ylamino)cyclohexanol with similar compounds:
| Compound | Functional Groups | Notable Reactions |
|---|---|---|
| 5-Aminopyridine | Aromatic NH₂ | Acylation, diazotization |
| Cyclohexylamine | Primary NH₂ | Alkylation, Schiff base formation |
| 2-Aminoquinoline | Aromatic NH₂, heterocycle | Metal coordination, sulfonation |
Synthetic Routes
The compound is synthesized via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
The following table summarizes key structural analogs and their properties:
Key Observations:
- Stereochemical Sensitivity: The trans-1,4-cyclohexanol configuration is conserved across analogs, suggesting its role in maintaining optimal spatial orientation for biological activity .
Kinase Inhibition Potential
- Compound 69 [(1R,4R)-4-(2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclohexanol]: Exhibits IKKα inhibitory activity (IC₅₀ < 100 nM) due to its pyrrolopyrimidine core, which mimics ATP-binding motifs in kinases. The cyclohexanol scaffold enhances solubility and membrane permeability .
- Compound 36 [(1R,4R)-4-(2-((3-Methoxy-5-(4-pyrrolidinyl)phenyl)amino)pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol]: Shows dual inhibition of Mer and Axl tyrosine kinases (IC₅₀ ~50 nM), attributed to the methoxy-pyrrolidine extension improving selectivity .
Antimicrobial Activity
Q & A
Basic Research Questions
What are the common synthetic routes for preparing (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol, and how can reaction conditions be optimized for yield and purity?**
- Methodological Answer : The compound is typically synthesized via Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or hydrogenation of nitro intermediates. For example, a procedure involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine and cyclohexanol derivatives under Pd catalysis yields the target compound with 64% efficiency after chromatographic purification . Optimization includes adjusting solvent systems (e.g., MeOH/DCM gradients), reaction temperatures (e.g., 90°C for coupling), and catalyst loading (e.g., 10% Pd/C for hydrogenation) .
What spectroscopic methods confirm the structural identity of (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol?**
- Methodological Answer : Key techniques include:
- 1H NMR : Peaks at δ 4.56 (d, J = 4.4 Hz) for the cyclohexanol hydroxyl group and δ 6.85–8.54 for aromatic protons in pyridine/pyrrolo-pyrimidine moieties .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 182 (M+H)+ for intermediates and m/z 378/380 (M+H)+ for brominated derivatives .
- Chiral HPLC : Validates stereochemical purity by separating enantiomers using chiral stationary phases .
What safety protocols are recommended for handling (1R,4R)-4-(5-Aminopyridin-2-ylamino)cyclohexanol in laboratory settings?**
- Methodological Answer : While the compound is not GHS-classified , standard protocols include:
- Personal Protective Equipment (PPE): Lab coat, gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis or purification.
- Waste Disposal: Follow institutional guidelines for amine-containing organic waste .
Advanced Research Questions
Q. How can stereochemical fidelity be ensured during synthesis, and what analytical techniques validate this?
- Methodological Answer :
- Stereocontrol : Use chiral catalysts (e.g., Pd with chiral ligands) or enantiomerically pure starting materials.
- Validation :
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis.
- NOESY NMR : Detects spatial proximity of protons to confirm trans-cyclohexanol geometry .
- Polarimetry : Measures optical rotation for enantiomeric excess .
Q. What strategies mitigate side reactions during amination or nitro reduction steps?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., -NH2) with Boc or Fmoc groups.
- Selective Catalysts : Use Pd(OH)2/C over Pd/C for selective hydrogenation of nitro groups without reducing aromatic rings .
- pH Control : Add bases like Cs2CO3 to deprotonate amines and prevent undesired nucleophilic attacks .
Q. How does the compound’s stereochemistry influence its interaction with biological targets like kinases?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The trans-cyclohexanol configuration enhances binding to kinase active sites by aligning hydrogen-bond donors (e.g., -OH and -NH2) with catalytic residues.
- In Vitro Models :
- Enzyme Assays : Measure IC50 values against IKKα or Mer/Flt3 kinases using fluorescence polarization .
- Molecular Docking : Simulate binding poses in silico with software like AutoDock .
Q. What in vivo pharmacokinetic evaluation methods are applicable for prodrug derivatives of this compound?
- Methodological Answer :
- Rodent Models : Administer prodrugs orally or intravenously and collect plasma/tissue samples for LC-MS/MS analysis of parent drug and metabolites.
- Bioavailability Studies : Compare AUC (Area Under Curve) values between prodrug and active drug forms .
- Colon-Targeted Delivery : Use pH-sensitive coatings or enzymatic triggers (e.g., azoreductase in the colon) to study site-specific release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
